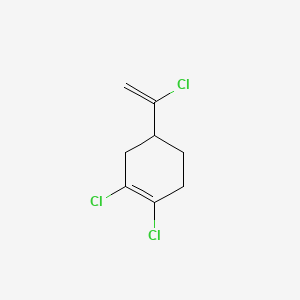
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is an organochlorine compound with the molecular formula C8H9Cl3 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with two chlorine atoms and a 1-chloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene typically involves the chlorination of cyclohexene derivatives. One common method is the addition of chlorine to 1-chloroethenylcyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or chlorohydrins.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides and chlorohydrins.
Reduction: Formation of partially or fully dechlorinated cyclohexene derivatives.
Substitution: Formation of cyclohexene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Comparación Con Compuestos Similares
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon with different reactivity and applications.
1,4-Dichlorobut-2-ene: Another chlorinated compound with distinct structural and chemical properties.
1,2-Dichlorocyclohexane: A related compound with similar substitution patterns but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1-chloroethenyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexene derivatives.
Propiedades
Número CAS |
919297-85-1 |
|---|---|
Fórmula molecular |
C8H9Cl3 |
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h6H,1-4H2 |
Clave InChI |
CHAXFKGQYRMHLC-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CCC(=C(C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
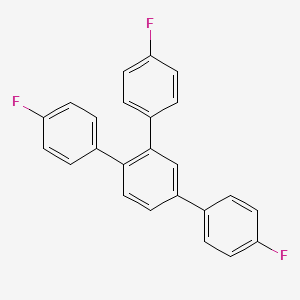
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
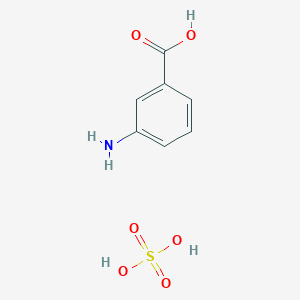

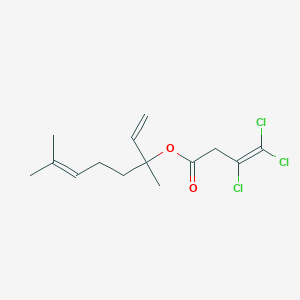

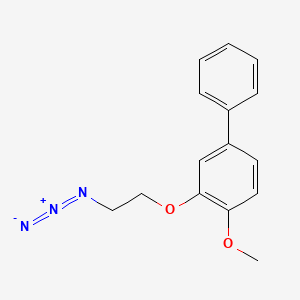
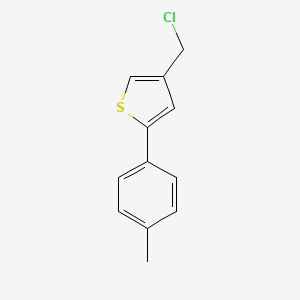
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
